Spiroxatrine

Description

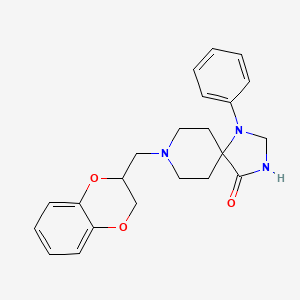

structure

Propriétés

IUPAC Name |

8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c26-21-22(25(16-23-21)17-6-2-1-3-7-17)10-12-24(13-11-22)14-18-15-27-19-8-4-5-9-20(19)28-18/h1-9,18H,10-16H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGBTTIJPBFLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4COC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045198 | |

| Record name | Spiroxatrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1054-88-2 | |

| Record name | Spiroxatrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1054-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiroxatrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001054882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiroxatrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIROXATRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR0QR50ALL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spiroxatrine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: Initial database searches for "Spiroxatrine" may yield limited results or be confounded with "Spironolactone." It is critical to distinguish between these two distinct pharmacological agents. This guide focuses exclusively on this compound, a selective antagonist of the 5-HT1A and α2C adrenergic receptors.

Core Mechanism of Action

This compound exerts its pharmacological effects primarily through competitive antagonism at two specific G-protein coupled receptors: the serotonin 5-HT1A receptor and the α2C-adrenergic receptor.[1] Its action as an antagonist means that it binds to these receptors without activating them, thereby blocking the binding and subsequent signaling of the endogenous agonists, serotonin and norepinephrine, respectively. This compound is an analog of spiperone and also exhibits some dopamine antagonist effects and weak opioid action.[1]

Receptor Binding Profile and Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. Quantitative data on the binding affinity of this compound for its primary targets and other receptors are summarized below.

| Receptor | Ligand | Ki (nM) | Species/Tissue | Reference |

| 5-HT1A | (+/-)-Spiroxatrine | Data not available in abstract | Rat Brain | [1] |

| α2-Adrenergic | (+/-)-Spiroxatrine | Relatively High Affinity | Rat Brain | [2] |

| α1-Adrenergic | (+/-)-Spiroxatrine | Very Low Affinity | Rat Brain | [2] |

| 5-HT2 | (+/-)-Spiroxatrine | Much Lower Affinity than 5-HT1A | Rat Brain | |

| D2-Dopaminergic | (+/-)-Spiroxatrine | Data not available in abstract | Rat Brain |

Further research is required to obtain the specific Ki values from the full-text publications.

The enantiomers of this compound, (R)-(+)- and (S)-(-)-spiroxatrine, have been synthesized and evaluated, suggesting stereospecific interactions with its target receptors.

Signaling Pathways

As an antagonist of G-protein coupled receptors (GPCRs), this compound modulates downstream signaling cascades initiated by the natural ligands.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a member of the Gi/o-coupled GPCR family. Its activation by serotonin typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this receptor, this compound prevents the serotonin-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels.

α2C-Adrenergic Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the α2C-adrenergic receptor is also coupled to Gi/o proteins. Its activation by norepinephrine inhibits adenylyl cyclase, leading to a decrease in cAMP. This compound's antagonism at this receptor prevents this norepinephrine-mediated effect.

Experimental Protocols

Detailed characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental protocols.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) and selectivity of this compound for its target receptors.

Objective: To quantify the affinity of this compound for 5-HT1A and α2C-adrenergic receptors.

General Protocol Outline:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., rat brain cortex for 5-HT1A) in a suitable buffer. Centrifuge to pellet the membranes containing the receptors.

-

Incubation: Incubate the prepared membranes with a constant concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are employed to determine the nature of the interaction of this compound with its target receptors (i.e., agonist, antagonist, or inverse agonist) and to quantify its potency.

Objective: To characterize the antagonist properties of this compound at 5-HT1A and α2C-adrenergic receptors.

Example Protocol: Forskolin-Induced cAMP Accumulation Assay (for Gi/o-coupled receptors)

-

Cell Culture: Use a cell line stably expressing the human 5-HT1A or α2C-adrenergic receptor.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with a known agonist (e.g., serotonin for 5-HT1A) in the presence of forskolin (an adenylyl cyclase activator).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Construct dose-response curves for the agonist in the presence and absence of this compound. A rightward shift in the agonist dose-response curve with no change in the maximum response is indicative of competitive antagonism. The potency of the antagonist can be determined using Schild analysis.

In Vivo Pharmacology

In vivo studies are essential to understand the physiological effects of this compound's receptor antagonism. For instance, in pithed rats, this compound has been shown to exhibit α1- and α2-adrenoceptor antagonist properties by producing a rightward displacement of the dose-response curves to pressor agents like norepinephrine, methoxamine, and clonidine.

Conclusion

This compound is a selective antagonist of the 5-HT1A and α2C-adrenergic receptors. Its mechanism of action involves the competitive blockade of these Gi/o-coupled receptors, thereby preventing the inhibitory effects of their endogenous ligands on adenylyl cyclase and subsequent cAMP-mediated signaling. Further research to obtain and publish the specific binding affinities (Ki values) and detailed functional characterization of its enantiomers will provide a more complete understanding of its pharmacological profile for drug development professionals.

References

Spiroxatrine's Antagonistic Activity at the 5-HT1A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroxatrine is a spiro-piperidine derivative that has been investigated for its interaction with serotonin receptors, particularly the 5-HT1A subtype. While initially explored as a potential antagonist, subsequent research has revealed a more complex pharmacological profile, exhibiting properties of both partial agonism and competitive antagonism depending on the experimental system. This technical guide provides an in-depth analysis of this compound's 5-HT1A receptor antagonist activity, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's 5-HT1A Receptor Interaction

The following tables summarize the key quantitative data regarding this compound's binding affinity and functional activity at the 5-HT1A receptor.

| Radioligand Binding Assays | |

| Parameter | Value |

| Kd ([3H]this compound) | 0.9 nM |

| Bmax ([3H]this compound) | 424 fmol/mg protein |

| Functional Assays | |

| Activity Profile | Observation |

| cAMP Accumulation | Partial agonist activity (partial inhibition of forskolin-stimulated cAMP accumulation)[1] |

| In Vivo Antagonism | Competitively antagonized 8-OH-DPAT-induced lower lip retraction in rats, causing a rightward shift in the 8-OH-DPAT dose-response curve |

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon agonist binding, the receptor activates the G-protein, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor. A typical workflow for a competition binding assay to determine the Ki of this compound is depicted below.

Experimental Workflow: cAMP Functional Assay

Functional assays, such as the cAMP accumulation assay, are crucial for determining the functional activity of a compound (agonist, antagonist, or inverse agonist). The workflow for assessing this compound's antagonist activity is outlined below.

Experimental Protocols

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes prepared from rat hippocampus or a cell line stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist) or [3H]WAY-100635 (a 5-HT1A antagonist).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: 10 µM 5-HT or another suitable 5-HT1A ligand.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, 10 µM pargyline, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Filtration manifold, glass fiber filters (e.g., Whatman GF/B), scintillation counter, scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of non-labeled ligand), and competition binding (radioligand + varying concentrations of this compound).

-

Incubation: Add the membrane preparation (typically 50-100 µg of protein), a fixed concentration of the radioligand (typically at or near its Kd value), and either buffer, the non-specific control, or this compound to the respective wells. Incubate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay (Antagonism)

Objective: To determine the functional antagonist potency (IC50 or pA2) of this compound at the 5-HT1A receptor.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., HeLa or CHO cells).

-

Test Compound: this compound hydrochloride.

-

Agonist: 8-OH-DPAT or 5-HT.

-

Stimulant: Forskolin (to increase basal cAMP levels).

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Instrumentation: Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Culture and Plating: Culture the cells under standard conditions and seed them into 96- or 384-well plates. Allow the cells to adhere and grow to a suitable confluency.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in a suitable buffer for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add a fixed concentration of the 5-HT1A agonist (typically the EC80 concentration) and a fixed concentration of forsklin to the wells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Terminate the stimulation and lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the plate reader.

-

Data Analysis: Plot the cAMP concentration as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of the agonist-induced response. For a more detailed characterization of competitive antagonism, perform Schild analysis. This involves generating agonist dose-response curves in the presence of several fixed concentrations of this compound. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is then calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

[35S]GTPγS Binding Assay (Functional)

Objective: To assess the ability of this compound to modulate G-protein activation through the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the 5-HT1A receptor.

-

Radioligand: [35S]GTPγS.

-

Test Compound: this compound hydrochloride.

-

Agonist: 8-OH-DPAT or 5-HT.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

GDP: To ensure that the G-proteins are in their inactive, GDP-bound state at the start of the assay.

-

Non-specific Binding Control: High concentration of unlabeled GTPγS.

-

Instrumentation: Filtration manifold, glass fiber filters, scintillation counter.

Procedure:

-

Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of this compound (to test for agonist/inverse agonist activity) or a fixed concentration of a 5-HT1A agonist in the presence of varying concentrations of this compound (to test for antagonist activity).

-

Initiation of Reaction: Add [35S]GTPγS to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: To assess for agonist activity, plot the [35S]GTPγS binding as a function of this compound concentration to determine the EC50 and Emax. To assess for antagonist activity, plot the inhibition of agonist-stimulated [35S]GTPγS binding as a function of this compound concentration to determine the IC50.

Conclusion

This compound's interaction with the 5-HT1A receptor is multifaceted. While it demonstrates high affinity in binding assays, its functional profile is not that of a simple antagonist. Evidence points towards partial agonist activity in some in vitro systems, while in vivo studies have demonstrated competitive antagonism of agonist-induced effects. This complex pharmacology highlights the importance of utilizing a range of experimental approaches to fully characterize the activity of a compound at a given receptor. The detailed protocols and workflows provided in this guide offer a comprehensive framework for researchers to further investigate the nuanced pharmacology of this compound and other 5-HT1A receptor ligands. Further studies are warranted to definitively quantify its antagonist potency, for instance through the determination of a pA2 value from Schild analysis in a robust functional assay.

References

Spiroxatrine's Interaction with the Alpha-2C Adrenergic Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of spiroxatrine to the alpha-2C adrenergic receptor (α2C-AR). It includes a compilation of quantitative binding data, detailed experimental protocols for receptor binding assays, and a visualization of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of adrenergic pharmacology and drug development.

Core Concepts: this compound and the Alpha-2C Adrenergic Receptor

This compound is a chemical compound known for its antagonist activity at serotonin 5-HT1A receptors. However, it also exhibits a noteworthy and potent antagonistic effect on the alpha-2C adrenergic receptor, a subtype of the α2-adrenergic receptor family.[1] The α2-adrenergic receptors, including the α2A, α2B, and α2C subtypes, are G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release from sympathetic nerves and adrenergic neurons within the central nervous system.[2][3] The α2C subtype, in particular, is involved in modulating neurotransmission at lower levels of nerve activity.[3]

Quantitative Binding Data

The binding affinity of this compound for the alpha-2C adrenergic receptor has been quantified through radioligand binding assays. The following table summarizes the available quantitative data, providing key metrics for assessing the interaction between this compound and the α2C-AR.

| Compound | Receptor Subtype | Ligand | Assay Type | pKi | Ki (nM) | Reference |

| This compound | Alpha-2C Adrenergic Receptor | [³H]-Rauwolscine | Competition Binding | 8.2 | ~6.3 | [1] |

Table 1: this compound Binding Affinity for the Alpha-2C Adrenergic Receptor. The pKi value represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of this compound. A higher pKi value corresponds to a higher binding affinity.

Experimental Protocols

The determination of this compound's binding affinity for the α2C-adrenergic receptor is typically achieved through competitive radioligand binding assays. The following is a detailed methodology adapted from standard protocols for such experiments.

Radioligand Binding Assay for this compound at the α2C-Adrenergic Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human alpha-2C adrenergic receptor expressed in a cellular system.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human α2C-adrenergic receptor gene.

-

Radioligand: [³H]-Rauwolscine, a non-selective α2-adrenergic antagonist.

-

Competitor: this compound.

-

Non-specific Binding Control: Phentolamine or another suitable α-adrenergic antagonist at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Membrane Preparation: A membrane fraction prepared from the transfected CHO cells.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation:

-

Culture CHO cells expressing the human α2C-adrenergic receptor to a sufficient density.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Total Binding: To designated wells, add the assay buffer, a fixed concentration of [³H]-Rauwolscine (typically at or below its Kd for the α2C receptor), and the membrane preparation.

-

Non-specific Binding: To a separate set of wells, add the assay buffer, [³H]-Rauwolscine, a high concentration of the non-specific binding control (e.g., 10 µM phentolamine), and the membrane preparation.

-

Competition Binding: To other wells, add the assay buffer, [³H]-Rauwolscine, the membrane preparation, and varying concentrations of this compound.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

IC50 Determination: Plot the percentage of specific binding against the log concentration of this compound. Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Rauwolscine).

-

Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

Caption: Alpha-2C Adrenergic Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This technical guide has synthesized key information regarding the interaction of this compound with the alpha-2C adrenergic receptor. The provided quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflow offer a robust foundation for further research and drug development efforts targeting the α2C-AR. The potent antagonist activity of this compound at this receptor subtype warrants further investigation into its potential therapeutic applications.

References

Spiroxatrine and its Interaction with Dopamine Receptors: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroxatrine, a structural analog of the well-characterized butyrophenone antipsychotic spiperone, is recognized primarily for its antagonist activity at 5-HT1A and α2C adrenergic receptors. However, its pharmacological profile also includes interactions with the dopaminergic system, largely presumed to be antagonistic in nature, reflecting its lineage from spiperone, a potent dopamine D2 receptor antagonist. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with dopamine receptors. Due to a notable scarcity of publicly available quantitative binding and functional data specific to this compound, this document will focus on its qualitative dopaminergic profile, the established pharmacology of its parent compound spiperone, and the detailed experimental methodologies employed to characterize such interactions. Furthermore, this guide outlines the canonical signaling pathways of dopamine receptors, providing a framework for understanding the potential downstream cellular consequences of this compound's activity.

Introduction to this compound

This compound (also known as Spiroxamide or R5188) is a synthetic compound that has been investigated for its neuropharmacological properties. It is structurally related to spiperone, a classic antipsychotic agent. While much of the research on this compound has focused on its high affinity for serotonin 5-HT1A receptors, where it acts as a selective antagonist, its dopaminergic activity remains a component of its pharmacological identity[1]. The dopamine antagonist effects of this compound are noted in the literature, though detailed characterization across all dopamine receptor subtypes is not extensively documented[1].

Quantitative Interaction Data

A thorough review of the scientific literature reveals a lack of specific quantitative binding affinity (Ki) and functional potency (EC50/IC50) data for this compound at the five dopamine receptor subtypes (D1, D2, D3, D4, and D5).

As an analog of spiperone, it is hypothesized that this compound's primary dopaminergic action is as an antagonist at D2-like receptors (D2, D3, and D4). Spiperone itself is a potent antagonist at D2, 5-HT1A, and 5-HT2A receptors[2]. The structural similarities suggest that this compound may retain a degree of this D2 receptor antagonism.

Table 1: this compound - Dopamine Receptor Binding Affinity (Ki in nM)

| Receptor Subtype | This compound Ki (nM) |

| D1 | Data not available |

| D2 | Data not available |

| D3 | Data not available |

| D4 | Data not available |

| D5 | Data not available |

Table 2: this compound - Dopamine Receptor Functional Activity (EC50/IC50 in nM)

| Receptor Subtype | Assay Type | This compound Activity (EC50/IC50 in nM) |

| D1-like | cAMP Assay | Data not available |

| D2-like | cAMP Assay | Data not available |

| D2-like | GTPγS Binding Assay | Data not available |

The absence of such data highlights a significant gap in the pharmacological understanding of this compound and presents an opportunity for future research to fully elucidate its dopamine receptor interaction profile.

Experimental Protocols for Characterizing Dopamine Receptor Interactions

To determine the quantitative data presented in Tables 1 and 2, standardized in vitro pharmacological assays are employed. The following sections detail the methodologies for key experiments used to profile the interaction of a compound like this compound with dopamine receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the target receptor and measuring the displacement of this radioligand by the unlabeled test compound (e.g., this compound).

Objective: To determine the binding affinity (Ki) of this compound for each of the five dopamine receptor subtypes.

Materials:

-

Membrane preparations from cells stably expressing a single human dopamine receptor subtype (D1, D2, D3, D4, or D5).

-

A suitable radioligand for each receptor subtype (e.g., [3H]-SCH23390 for D1-like receptors, [3H]-Spiperone or [3H]-Raclopride for D2-like receptors).

-

Unlabeled this compound at a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of unlabeled this compound.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. For G-protein coupled receptors like dopamine receptors, common functional assays include measuring changes in second messenger levels (e.g., cAMP) or G-protein activation (e.g., GTPγS binding).

D1-like receptors (D1 and D5) are coupled to Gs/olf proteins, which stimulate adenylyl cyclase to produce cyclic AMP (cAMP). D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP production.

Objective: To determine if this compound modulates dopamine-induced changes in cAMP levels.

Materials:

-

Whole cells expressing a single dopamine receptor subtype.

-

Dopamine (agonist).

-

Forskolin (an adenylyl cyclase activator, used for studying D2-like receptor inhibition).

-

This compound at varying concentrations.

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure for D1-like Receptors (Antagonist Mode):

-

Pre-incubation: Incubate cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of dopamine (typically the EC80) to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value for the inhibition of the dopamine response.

Procedure for D2-like Receptors (Antagonist Mode):

-

Pre-incubation: Incubate cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of forskolin to induce a baseline level of cAMP production, followed by the addition of dopamine to inhibit this production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels.

-

Data Analysis: Determine the ability of this compound to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation, yielding an IC50 value.

This assay directly measures the activation of G-proteins upon receptor stimulation. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.

Objective: To assess the ability of this compound to inhibit dopamine-induced G-protein activation at D2-like receptors.

Materials:

-

Membrane preparations from cells expressing a D2-like receptor.

-

[35S]GTPγS.

-

GDP.

-

Dopamine (agonist).

-

This compound at varying concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure (Antagonist Mode):

-

Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound in the presence of GDP.

-

Stimulation: Add a fixed concentration of dopamine and [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate for a defined period at a specific temperature (e.g., 30°C).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the IC50 of this compound for the inhibition of dopamine-stimulated [35S]GTPγS binding.

Dopamine Receptor Signaling Pathways

Dopamine receptors are broadly classified into two families, D1-like and D2-like, which are coupled to distinct G-protein signaling cascades.

D1-like Receptor Signaling

D1 and D5 receptors are coupled to the Gαs or Gαolf subunit, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 is a potent inhibitor of Protein Phosphatase 1 (PP1), leading to an increased phosphorylation state of many neuronal proteins and ultimately modulating neuronal excitability and gene expression[3].

D2-like Receptor Signaling

D2, D3, and D4 receptors are coupled to the Gαi or Gαo subunit, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity. Additionally, the βγ subunits of the G-protein can directly modulate the activity of other effectors, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, typically leading to a hyperpolarization of the neuron and reduced excitability[4]. As an antagonist, this compound would be expected to block these effects of dopamine at D2-like receptors.

Conclusion

This compound is a pharmacologically active compound with a complex receptor profile that includes antagonist effects at dopamine receptors, likely with a preference for the D2-like family, given its structural relationship to spiperone. A significant limitation in the current understanding of this compound is the absence of comprehensive, publicly available quantitative data on its binding affinities and functional activities at all five dopamine receptor subtypes. This guide has provided the standard experimental frameworks used to generate such data, which could be applied in future studies to fully characterize this compound's dopaminergic profile. The outlined signaling pathways for D1-like and D2-like receptors provide a basis for predicting the functional consequences of this compound's interaction with these targets. Further research is warranted to precisely quantify the dopamine receptor pharmacology of this compound and to understand its contribution to the compound's overall in vivo effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

An In-depth Technical Guide to the Chemical Structure and Pharmacology of Spiroxatrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroxatrine is a synthetic compound recognized for its potent and selective antagonist activity at serotonin 5-HT1A receptors. In addition to its primary target, it exhibits a complex pharmacological profile with interactions at α-adrenergic receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacology of this compound, with a focus on its receptor binding affinities, mechanism of action, and the associated signaling pathways. Detailed experimental protocols for key pharmacological assays are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name 8-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a spiro compound featuring a complex heterocyclic scaffold. Its chemical identity is well-defined by its unique structural arrangement and can be represented in various chemical formats.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below for easy reference.

| Identifier | Value | Source |

| IUPAC Name | 8-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | - |

| CAS Number | 1054-88-2 | [1] |

| Molecular Formula | C₂₂H₂₅N₃O₃ | [1] |

| Molecular Weight | 379.46 g/mol | [1] |

| SMILES | C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4COC5=CC=CC=C5O4 | - |

Physicochemical Properties

Pharmacology

This compound is primarily characterized as a selective and potent antagonist of the 5-HT1A serotonin receptor. Its pharmacological activity also extends to the adrenergic system, where it displays antagonist properties at both α₁ and α₂-adrenergic receptors. A study on the enantiomers of this compound has revealed stereoselectivity in its binding to these receptors.[2]

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for its primary and secondary targets are crucial for understanding its pharmacological profile. While specific Ki or IC₅₀ values from a comprehensive study are not available in the provided search results, one study notes that this compound has a much higher affinity for 5-HT1A receptors and much lower affinity for 5-HT₂ receptors compared to its analogue, spiperone.[2] Another study mentions that it displays very low affinity for α₁-adrenergic binding sites and a relatively high affinity for α₂-adrenergic binding sites.

Table of Receptor Binding Affinities (Hypothetical Data for Illustrative Purposes)

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC₅₀ (nM) | Reference |

| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | Data not available | Data not available | |

| α₁-Adrenergic | [³H]Prazosin | Rat Cortex | Data not available | Data not available | |

| α₂-Adrenergic | [³H]Rauwolscine | Rat Cortex | Data not available | Data not available |

Note: The table above is a template. Specific quantitative data for this compound were not found in the provided search results and would require experimental determination.

Functional Activity

This compound acts as a competitive antagonist at its target receptors. Functional studies have demonstrated its ability to block the physiological effects mediated by the activation of these receptors. For instance, it has been shown to be a potent antagonist of the α₁-adrenoceptor that mediates contraction in the rat isolated aorta.

Table of Functional Antagonist Activity (Hypothetically Populated)

| Receptor | Agonist | Functional Assay | pA₂ Value | Reference |

| 5-HT1A | 8-OH-DPAT | Forskolin-stimulated cAMP accumulation | Data not available | |

| α₁-Adrenergic | Phenylephrine | Inositol phosphate accumulation | Data not available | |

| α₂-Adrenergic | UK-14,304 | Inhibition of neurotransmitter release | Data not available |

Note: The table above is a template. Specific quantitative data for this compound were not found in the provided search results and would require experimental determination.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by competitively blocking the binding of endogenous ligands (serotonin and catecholamines) to their respective receptors, thereby inhibiting their downstream signaling cascades.

5-HT1A Receptor Antagonism

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory Gi/Go proteins. Antagonism of this receptor by this compound blocks the serotonin-induced inhibition of adenylyl cyclase, leading to a disinhibition of cAMP production. Furthermore, it prevents the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, thereby preventing neuronal hyperpolarization.

α₁-Adrenergic Receptor Antagonism

α₁-Adrenergic receptors are coupled to Gq/G₁₁ proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this receptor, this compound inhibits these downstream signaling events.

α₂-Adrenergic Receptor Antagonism

Similar to the 5-HT1A receptor, the α₂-adrenergic receptor is coupled to the inhibitory Gi/Go protein. Its activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This compound's antagonism at this receptor reverses this inhibitory effect.

Experimental Protocols

Detailed and replicable experimental protocols are essential for the consistent and accurate pharmacological characterization of compounds like this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A, α₁-adrenergic, and α₂-adrenergic receptors.

Materials:

-

Membrane preparations from tissues or cells expressing the target receptor (e.g., rat hippocampus for 5-HT1A, rat cortex for adrenergic receptors).

-

Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [³H]Prazosin (for α₁-adrenergic), [³H]Rauwolscine (for α₂-adrenergic).

-

This compound stock solution.

-

Non-specific binding control (e.g., high concentration of a known ligand for each receptor).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific control, or a concentration of this compound.

-

Incubate the plate at a specified temperature for a set duration to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value of this compound.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Schild Analysis)

Objective: To determine the potency of this compound as a competitive antagonist (pA₂ value).

Materials:

-

Isolated tissue preparation (e.g., rat aorta for α₁-adrenergic antagonism).

-

Organ bath setup with physiological salt solution, aeration, and temperature control.

-

Force transducer and data acquisition system.

-

Agonist for the target receptor (e.g., phenylephrine for α₁-adrenergic receptors).

-

This compound stock solution.

Procedure:

-

Mount the isolated tissue in the organ bath and allow it to equilibrate.

-

Perform a cumulative concentration-response curve for the agonist to establish a baseline.

-

Wash the tissue and incubate with a known concentration of this compound for a predetermined time.

-

Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat steps 3 and 4 with increasing concentrations of this compound.

-

Plot the log(agonist concentration) versus the response for each concentration of this compound.

-

Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log(molar concentration of this compound).

-

The x-intercept of the Schild plot provides the pA₂ value.

Synthesis

Conclusion

This compound is a valuable pharmacological tool for studying the roles of 5-HT1A and adrenergic receptors. Its distinct profile as a potent 5-HT1A antagonist with additional α-adrenergic blocking properties makes it a compound of interest for neuroscience and cardiovascular research. Further characterization of its physicochemical properties and a more detailed elucidation of its in vivo pharmacological effects are warranted to fully understand its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into this intriguing molecule.

References

An In-depth Technical Guide to Spiroxatrine (CAS Number: 1054-88-2)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Spiroxatrine, with the Chemical Abstracts Service (CAS) number 1054-88-2, is a potent and selective antagonist of the serotonin 5-HT1A receptor and the α2C-adrenergic receptor.[1][2] Its chemical name is 8-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[3] As a derivative of the neuroleptic drug spiperone, this compound has been a valuable tool in pharmacological research to delineate the roles of these specific receptor subtypes in various physiological and pathological processes.[4][5]

| Property | Value | Reference |

| CAS Number | 1054-88-2 | |

| Molecular Formula | C22H25N3O3 | |

| Molecular Weight | 379.46 g/mol | |

| IUPAC Name | 8-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |

Pharmacological Profile: Receptor Binding Affinities

This compound exhibits high affinity for the 5-HT1A receptor and the α2C-adrenergic receptor subtype. The following table summarizes its binding affinities (Ki) for various receptors, highlighting its selectivity profile. Lower Ki values indicate higher binding affinity.

| Receptor Target | Ki (nM) | pKi | Reference |

| 5-HT1A | 3.94 | 8.43 | |

| α2A-Adrenergic | - | 5-7.5 | |

| α2B-Adrenergic | - | 5-7.5 | |

| α2C-Adrenergic | - | 5-7.5 | |

| 5-HT1B | Inactive | - | |

| 5-HT1D | Inactive | - |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. The following is a generalized protocol for a competitive binding assay to determine the Ki of this compound for the 5-HT1A receptor, based on standard methodologies.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in these receptors (e.g., rat hippocampus).

-

Radioligand: A tritiated 5-HT1A receptor agonist, such as [3H]8-OH-DPAT.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize the cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh buffer and centrifuge again. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, [3H]8-OH-DPAT, and assay buffer.

-

Non-specific Binding: Membrane preparation, [3H]8-OH-DPAT, and a high concentration of serotonin.

-

Competitive Binding: Membrane preparation, [3H]8-OH-DPAT, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Serotonergic properties of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantiomers of Spiroxatrine: (R)-(+)- and (S)-(-)-Spiroxatrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroxatrine, a spirocyclic compound, is a potent and selective ligand for serotonin 5-HT1A receptors. As a chiral molecule, it exists as two enantiomers: (R)-(+)-spiroxatrine and (S)-(-)-spiroxatrine. This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and the signaling pathways associated with these enantiomers. The document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the field of serotonergic neurotransmission. While this guide consolidates available information, it is important to note that specific quantitative binding data and detailed experimental protocols from the primary literature were not fully accessible and are therefore presented based on established methodologies in the field.

Introduction

This compound is a close analog of the neuroleptic drug spiperone.[1] Racemic this compound has demonstrated a significantly higher affinity for the 5-HT1A receptor subtype compared to the 5-HT2 receptor, making it a valuable tool for studying the 5-HT1A receptor system.[1] The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity, with enantiomers often exhibiting different affinities, efficacies, and metabolic profiles. Therefore, the stereospecific synthesis and pharmacological evaluation of the individual (R)-(+)- and (S)-(-)-enantiomers of this compound are crucial for a complete understanding of its therapeutic potential and for the development of more selective and effective drugs.

Stereospecific Synthesis

The stereospecific synthesis of (R)-(+)- and (S)-(-)-spiroxatrine is essential for the individual evaluation of their pharmacological properties. While the full detailed protocol from the primary literature is not available, a general approach to stereoselective synthesis can be outlined. Such syntheses often involve the use of chiral starting materials or chiral catalysts to control the stereochemistry of the final product.

A plausible synthetic route would involve the preparation of the chiral spirocyclic core, followed by the coupling with the appropriate side chain. The specific reagents and conditions would be chosen to ensure high enantiomeric excess of the desired enantiomer.

Pharmacological Properties

The pharmacological profiles of the (R)-(+)- and (S)-(-)-enantiomers of this compound have been evaluated at several G-protein coupled receptors, including serotonin (5-HT1A, 5-HT2), dopamine (D2), and α1-adrenergic receptors.[1] The binding affinities of these enantiomers are typically determined through radioligand binding assays.

Data Presentation

The following tables summarize the binding affinities (Ki values) of the (R)-(+)- and (S)-(-)-enantiomers of this compound for various receptors.

Table 1: Binding Affinities (Ki, nM) of this compound Enantiomers at Serotonin Receptors

| Compound | 5-HT1A Receptor | 5-HT2 Receptor |

| (R)-(+)-Spiroxatrine | Data not available | Data not available |

| (S)-(-)-Spiroxatrine | Data not available | Data not available |

| Racemic this compound | High Affinity | Low Affinity |

Table 2: Binding Affinities (Ki, nM) of this compound Enantiomers at Dopamine and Adrenergic Receptors

| Compound | D2 Dopamine Receptor | α1-Adrenergic Receptor |

| (R)-(+)-Spiroxatrine | Data not available | Data not available |

| (S)-(-)-Spiroxatrine | Data not available | Data not available |

| Racemic this compound | Data not available | Data not available |

Note: Specific Ki values from the primary literature by Nikam et al. (1988) were not accessible. The table reflects the qualitative description of high and low affinity mentioned in the abstract.

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to characterize the this compound enantiomers.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a specific receptor. The general principle involves incubating a radiolabeled ligand with a preparation of membranes containing the receptor of interest, in the presence and absence of a competing unlabeled ligand (e.g., this compound enantiomers).

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

-

Assay Incubation: A constant concentration of a specific radioligand is incubated with the membrane preparation in a suitable buffer. For competition binding assays, increasing concentrations of the unlabeled test compound (this compound enantiomers) are added.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

A generalized workflow for a radioligand binding assay is depicted below:

Caption: Generalized workflow for a radioligand binding assay.

Signaling Pathways

This compound enantiomers exert their effects by interacting with G-protein coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades. The following diagrams illustrate the principal signaling pathways for the receptors targeted by this compound.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a member of the Gi/o-coupled receptor family. Its activation typically leads to inhibitory neuronal responses.

Caption: 5-HT1A receptor signaling pathway.

5-HT2 Receptor Signaling Pathway

The 5-HT2 receptor family, in contrast to the 5-HT1A receptor, is coupled to the Gq/11 signaling pathway, which leads to excitatory cellular responses.

Caption: 5-HT2 receptor signaling pathway.

D2 Dopamine Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the D2 dopamine receptor is coupled to Gi/o proteins, leading to an inhibition of adenylyl cyclase.

References

The Pharmacological Profile of Spironolactone: An In-depth Technical Guide

Disclaimer: This document details the pharmacological profile of Spironolactone. It is assumed that the query for "Spiroxatrine" was a typographical error, as the vast body of scientific literature pertains to Spironolactone for the described pharmacological activities.

Introduction

Spironolactone is a synthetic steroid that has been a subject of extensive research and clinical use for decades.[1] Initially recognized for its potassium-sparing diuretic effects, its primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR).[1][2] This action underpins its therapeutic application in conditions characterized by excessive aldosterone, such as primary aldosteronism and resistant hypertension, as well as in the management of heart failure.[1][3] Beyond its effects on the MR, spironolactone exhibits a complex pharmacological profile, notably interacting with other steroid hormone receptors, which contributes to both its therapeutic applications in dermatology and its side-effect profile. This guide provides a comprehensive technical overview of the pharmacological properties of spironolactone, intended for researchers, scientists, and professionals in drug development.

Receptor Binding Affinity

Spironolactone and its active metabolites, canrenone and 7α-thiomethylspironolactone, interact with a range of steroid hormone receptors. The binding affinities, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), have been determined in various studies. A lower value indicates a higher binding affinity.

| Receptor | Ligand | Species | Value (nM) | Type | Reference(s) |

| Mineralocorticoid Receptor (MR) | Spironolactone | Human | 2.32 - 24.2 | Ki, IC50 | |

| Rat | 12.9 | KD | |||

| Androgen Receptor (AR) | Spironolactone | Human | 39.4 - 77 | Ki, IC50 | |

| Rat | 67 | IC50 | |||

| Glucocorticoid Receptor (GR) | Spironolactone | Human | 32.6 - 2410 | Ki, IC50 | |

| Progesterone Receptor (PR) | Spironolactone | Human | 400 - 650 | Ki, IC50 | |

| Estrogen Receptor (ER) | Spironolactone | Human | >1,100 | Ki | |

| Rat | 20,000 | Ki |

Functional Activity

The functional activity of spironolactone is predominantly characterized by its antagonism of the mineralocorticoid and androgen receptors, and weak agonism at the progesterone receptor. These activities are quantified by IC50 values in functional assays, which measure the concentration of the drug required to inhibit a specific biological response by 50%.

| Receptor/Assay | Ligand | Agonist | Species | IC50 (nM) | Activity | Reference(s) |

| Mineralocorticoid Receptor Transactivation | Spironolactone | Aldosterone | - | 24 | Antagonist | |

| Mineralocorticoid Receptor Transactivation | Spironolactone | Cortisol | - | 19 | Antagonist | |

| Mineralocorticoid Receptor Transactivation | Spironolactone | Corticosterone | - | 41 | Antagonist | |

| Androgen Receptor Transactivation | Spironolactone | - | Human | 77 | Antagonist | |

| Progesterone Receptor Transactivation | Spironolactone | - | Human | 740 - 2,619 | Agonist |

Signaling Pathways and Mechanisms of Action

Mineralocorticoid Receptor Antagonism

The principal mechanism of action of spironolactone is the competitive blockade of the mineralocorticoid receptor, primarily in the distal convoluted tubule and collecting ducts of the kidney. Aldosterone, a mineralocorticoid hormone, typically binds to the cytoplasmic MR. This binding induces a conformational change, leading to the dissociation of heat shock proteins, dimerization, and translocation of the receptor-ligand complex into the nucleus. Inside the nucleus, this complex binds to hormone response elements on the DNA, modulating the transcription of genes involved in sodium and potassium transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. This leads to sodium and water reabsorption and potassium excretion. Spironolactone, by competitively binding to the MR, prevents the binding of aldosterone and the subsequent transcriptional activation, resulting in a diuretic and antihypertensive effect.

Antiandrogenic Effects

Spironolactone also acts as a competitive antagonist at the androgen receptor (AR). By binding to the AR, it prevents androgens like testosterone and dihydrotestosterone (DHT) from activating the receptor, thereby inhibiting androgen-mediated gene transcription. This antiandrogenic activity is the basis for its use in treating conditions such as hirsutism, acne, and female pattern hair loss. Additionally, spironolactone has been shown to inhibit enzymes involved in androgen synthesis, such as 17α-hydroxylase and 17,20-lyase, further contributing to its antiandrogenic effects.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of a test compound (e.g., spironolactone) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

-

Receptor Preparation:

-

Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Receptor membrane preparation.

-

A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-aldosterone for MR, [3H]-dihydrotestosterone for AR).

-

Varying concentrations of the unlabeled test compound (spironolactone).

-

-

Non-specific binding is determined in parallel wells containing the radioligand and a high concentration of an unlabeled specific ligand.

-

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a filter mat (e.g., GF/C filters) to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value is determined from the resulting sigmoidal curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Studies in Animal Models

The antihypertensive and cardiovascular effects of spironolactone are often investigated in rodent models, such as spontaneously hypertensive rats (SHR) or rats with induced hypertension.

-

Animal Model:

-

Male spontaneously hypertensive rats are often used as a model for essential hypertension. Another model involves inducing hypertension in normotensive rats (e.g., Wistar rats) through a high-salt diet.

-

-

Drug Administration:

-

Spironolactone is typically administered orally or via subcutaneous injection at various doses (e.g., 80 mg/kg/day).

-

A control group receives a placebo (vehicle).

-

The treatment period can range from several weeks to months.

-

-

Parameter Measurement:

-

Blood Pressure: Systolic and diastolic blood pressure are monitored regularly using methods like the tail-cuff method.

-

Electrolytes: Urine and blood samples are collected to measure sodium and potassium levels to assess the diuretic and potassium-sparing effects.

-

Cardiac Function: At the end of the study, animals may be anesthetized and catheterized to evaluate cardiac parameters such as left ventricular pressure and hypertrophy.

-

-

Data Analysis:

-

Statistical analysis is performed to compare the measured parameters between the spironolactone-treated group and the placebo group to determine the in vivo efficacy of the drug.

-

Conclusion

Spironolactone possesses a multifaceted pharmacological profile, centered on its potent antagonism of the mineralocorticoid receptor. Its interactions with other steroid receptors, particularly the androgen receptor, are also significant, leading to a broad range of therapeutic applications and potential side effects. The quantitative data on its receptor binding and functional activity, derived from well-established experimental protocols, provide a solid foundation for its clinical use and for the development of more selective mineralocorticoid receptor antagonists. This technical guide summarizes the core pharmacological characteristics of spironolactone, offering a valuable resource for researchers and clinicians in the field.

References

Spiroxatrine: A Technical Guide to its Discovery and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroxatrine, a spiro-piperidine derivative, emerged from research in the mid-1980s as a potent and selective antagonist for the serotonin 1A (5-HT1A) receptor. Its unique chemical structure and high affinity for this receptor subtype positioned it as a valuable tool for neuropharmacological research. Subsequently, its unforeseen affinity for the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor, opened new avenues for its use as a scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, with a focus on the experimental data and methodologies that have defined its scientific journey.

Discovery and Initial Characterization

This compound was first identified as a selective 5-HT1A receptor antagonist in 1986 by Nelson and Taylor.[1] At the time, the subclassification of serotonin receptors was a rapidly evolving field, and the development of selective ligands was crucial for elucidating the physiological roles of these different receptor subtypes. This compound's high affinity and selectivity for the 5-HT1A receptor made it a significant advancement in the field.

Quantitative Data: Receptor Binding Affinities

The initial characterization of this compound involved radioligand binding assays to determine its affinity for various neurotransmitter receptors. The data revealed a high affinity for the 5-HT1A receptor and significantly lower affinities for other serotonin receptor subtypes, as well as for adrenergic receptors. Later studies also identified its moderate affinity for the ORL1 receptor.

| Receptor Subtype | This compound Ki (nM) | Reference |

| 5-HT1A | 3.94 | [2][3] |

| 5-HT1B | 224,000 | [2][3] |

| 5-HT2 | 118.5 | |

| ORL1 (human) | 118 | |

| α1-adrenergic | Low Affinity | |

| α2-adrenergic | Relatively High Affinity |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, with the chemical name 8-(2-(2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, involves the construction of the characteristic spiro-piperidine core and subsequent alkylation. While the specific reaction scheme from the original discovery is not available, the synthesis of similar 1,3,8-triazaspiro[4.5]decan-4-one derivatives has been described in the literature. These generally involve multi-step sequences starting from commercially available precursors.

Radioligand Binding Assays

The determination of this compound's binding affinities (Ki values) was performed using competitive radioligand binding assays.

Objective: To determine the affinity of this compound for the 5-HT1A and other receptors.

General Protocol for 5-HT1A Receptor Binding Assay:

-

Membrane Preparation: Rat brain tissue, typically the hippocampus or cortex due to high 5-HT1A receptor density, is homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

-

Incubation: The membrane preparation is incubated with a specific 5-HT1A radioligand (e.g., [3H]8-OH-DPAT for agonist binding sites or a labeled antagonist) and varying concentrations of this compound. The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away with cold buffer.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Signaling Pathways

This compound's primary mechanism of action, as initially understood, is the competitive antagonism of the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents the downstream effects of serotonin at these sites.

Its interaction with the ORL1 receptor, another GPCR, suggests a more complex pharmacological profile. The ORL1 receptor also couples to Gi/Go proteins, and its activation leads to the inhibition of adenylyl cyclase and modulation of ion channels.

5-HT1A Receptor Signaling Pathway

Caption: this compound antagonizes the 5-HT1A receptor signaling pathway.

ORL1 Receptor Signaling Pathway

Caption: this compound exhibits moderate affinity for the ORL1 receptor.

Subsequent Developments and History

Following its initial discovery, this compound was primarily used as a research tool to investigate the role of 5-HT1A receptors in various physiological and pathological processes. Its high selectivity made it invaluable for distinguishing 5-HT1A-mediated effects from those of other serotonin receptor subtypes.